6-bromo-N-(3-methoxypropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide
Overview
Description
6-bromo-N-(3-methoxypropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a bromine atom at the 6th position, a methoxypropyl group attached to the nitrogen atom, and a pyridin-2-yl group at the 2nd position of the quinoline ring, along with a carboxamide group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(3-methoxypropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with the preparation of 6-bromo-2-(pyridin-2-yl)quinoline.
N-Alkylation: The 6-bromo-2-(pyridin-2-yl)quinoline undergoes N-alkylation with 3-methoxypropylamine under basic conditions to introduce the methoxypropyl group.
Carboxylation: The resulting intermediate is then subjected to carboxylation to introduce the carboxamide group at the 4th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, to create different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
6-bromo-N-(3-methoxypropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-bromo-N-(3-methoxypropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit an enzyme’s function by occupying its active site or alter receptor signaling pathways by binding to receptor sites.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-(3-methoxypropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide: Similar structure but with a chlorine atom instead of bromine.
6-bromo-N-(3-ethoxypropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide: Similar structure but with an ethoxypropyl group instead of methoxypropyl.
6-bromo-N-(3-methoxypropyl)-2-(pyridin-2-yl)quinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of carboxamide.
Uniqueness
The uniqueness of 6-bromo-N-(3-methoxypropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, methoxypropyl group, and carboxamide group together enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
6-bromo-N-(3-methoxypropyl)-2-pyridin-2-ylquinoline-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2/c1-25-10-4-9-22-19(24)15-12-18(17-5-2-3-8-21-17)23-16-7-6-13(20)11-14(15)16/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUFAUAODIWLFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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